1,4,8-Trimethoxy-2,5-dinitronaphthalene
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Overview
Description
1,4,8-Trimethoxy-2,5-dinitronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of three methoxy groups and two nitro groups attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8-Trimethoxy-2,5-dinitronaphthalene typically involves the nitration of 1,4,8-trimethoxynaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of zeolite catalysts has been explored to enhance the selectivity and efficiency of the nitration reaction . This method is environmentally benign and economical, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,4,8-Trimethoxy-2,5-dinitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
1,4,8-Trimethoxy-2,5-dinitronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4,8-Trimethoxy-2,5-dinitronaphthalene involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dinitronaphthalene
- 1,8-Dinitronaphthalene
- 1,4,8-Trimethoxy-2-naphthalenecarbaldehyde
Uniqueness
1,4,8-Trimethoxy-2,5-dinitronaphthalene is unique due to the specific arrangement of its methoxy and nitro groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
112010-62-5 |
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Molecular Formula |
C13H12N2O7 |
Molecular Weight |
308.24 g/mol |
IUPAC Name |
1,4,8-trimethoxy-2,5-dinitronaphthalene |
InChI |
InChI=1S/C13H12N2O7/c1-20-9-5-4-7(14(16)17)11-10(21-2)6-8(15(18)19)13(22-3)12(9)11/h4-6H,1-3H3 |
InChI Key |
IQYLHQGTQZAKEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CC(=C2OC)[N+](=O)[O-])OC |
Origin of Product |
United States |
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